molecular formula C21H27N7NaO16P3S B10763243 Thio-NADP sodium

Thio-NADP sodium

Cat. No.: B10763243
M. Wt: 781.5 g/mol
InChI Key: RFGBSJGYGUYCBT-ZCWSRCCSSA-M
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Description

Thio-NADP sodium, also known as thionicotinamide adenine dinucleotidephosphate sodium salt, is a derivative of nicotinamide adenine dinucleotide phosphate (NADP). This compound is characterized by the presence of a sulfur atom in place of an oxygen atom in the nicotinamide ring. It is commonly used in biochemical research due to its unique properties and interactions with various biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thio-NADP sodium is synthesized through a multi-step chemical process. The synthesis begins with the preparation of thionicotinamide, which is then coupled with adenine dinucleotide phosphate. The reaction typically involves the use of phosphorylating agents and specific catalysts to facilitate the formation of the desired product. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and purification systems. The process is carefully monitored to maintain consistency in product quality. The final product is usually obtained in a crystalline form and is subjected to rigorous quality control tests to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Thio-NADP sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfur-containing derivatives and reduced forms of this compound .

Scientific Research Applications

Thio-NADP sodium has a wide range of applications in scientific research:

Mechanism of Action

Thio-NADP sodium exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in cellular metabolism. The compound can modulate the activity of these targets by altering their redox state or by binding to active sites. One of the key pathways influenced by this compound is the calcium signaling pathway, where it can either stimulate or inhibit calcium release depending on the context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification allows it to participate in specific redox reactions and interact with molecular targets in ways that its analogs cannot .

Properties

Molecular Formula

C21H27N7NaO16P3S

Molecular Weight

781.5 g/mol

IUPAC Name

sodium;[(2R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C21H28N7O16P3S.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(43-45(32,33)34)14(30)11(42-21)6-40-47(37,38)44-46(35,36)39-5-10-13(29)15(31)20(41-10)27-3-1-2-9(4-27)18(23)48;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48);/q;+1/p-1/t10-,11+,13?,14-,15?,16?,20+,21+;/m0./s1

InChI Key

RFGBSJGYGUYCBT-ZCWSRCCSSA-M

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2C(C([C@@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@@H](C([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=S)N.[Na+]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=S)N.[Na+]

Origin of Product

United States

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